2-(Cyclohexylamino)ethanethiol
Overview
Description
2-(Cyclohexylamino)ethanethiol is an organic compound with the molecular formula C8H17NS. It features a cyclohexylamino group attached to an ethanethiol group. This compound is known for its thiol group, which imparts unique chemical properties and reactivity. It is used in various scientific research applications due to its ability to form stable complexes and its role in biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)ethanethiol typically involves the reaction of cyclohexylamine with 2-chloroethanethiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclohexylamine+2-Chloroethanethiol→this compound
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures high efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylamino)ethanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can participate in reduction reactions, often involving the reduction of disulfides back to thiols.
Substitution: The amino and thiol groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine. The reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used under mild conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(Cyclohexylamino)ethanethiol has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Employed in the study of protein-thiol interactions and enzyme mechanisms.
Medicine: Investigated for its potential cytoprotective properties and its role in radioprotection.
Industry: Utilized in the preparation of immunoarrays and biosensors due to its ability to form monolayers on gold surfaces.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylamino)ethanethiol involves its interaction with various molecular targets, including proteins and enzymes. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications in protein structure and function. This interaction can affect enzyme activity, signal transduction pathways, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Biotinamido)ethanethiol: Used in immunoarrays for antibody immobilization.
2-[1,4,7,10-tetraazacyclododecan-1-yl]-ethanethiol: Forms stable complexes with transition metals.
2-[(Aminopropyl)amino]ethanethiol: Modifies topoisomerase IIα activity and affects cell cycle progression.
Uniqueness
2-(Cyclohexylamino)ethanethiol is unique due to its cyclohexylamino group, which imparts distinct steric and electronic properties. This makes it particularly useful in forming stable complexes and in applications requiring specific protein-thiol interactions.
Properties
IUPAC Name |
2-(cyclohexylamino)ethanethiol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS/c10-7-6-9-8-4-2-1-3-5-8/h8-10H,1-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMCMJWBJSSFFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293160 | |
Record name | 2-(cyclohexylamino)ethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5977-96-8 | |
Record name | NSC87564 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87564 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(cyclohexylamino)ethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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